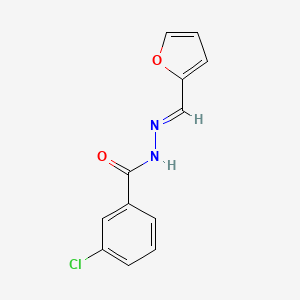

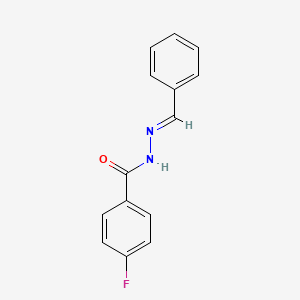

![molecular formula C20H11NO3 B3839552 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B3839552.png)

2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one

Vue d'ensemble

Description

This compound is a benzoxazole derivative . It has been studied for its photophysical and spectroscopic properties . High molar absorptivities were observed for the absorption peak related to the S0/S1 transition, suggesting a p0/p1 character . The compound presents limited solvatochromism, attributed to the benzoxazole group, and high fluorescence quantum yields .

Synthesis Analysis

A novel synthetic method was developed to prepare new fluorescent 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives by the Knoevenagel condensation between 2-hydroxy-1-naphthaldehyde and benzothiazole-2-yl-acetates or N-methyl benzoxazole-2-yl-acetates using choline chloride/urea ionic liquid as a green catalyst .Molecular Structure Analysis

The molecular structure of this compound was confirmed by IR, 1H/13C-NMR, and mass . The dipole moment was estimated by ab initio calculations as being between 5.28 and 5.62 Debye for S1, and 4.75 Debye for S0 .Chemical Reactions Analysis

The compound shows moderate to low emission intensities, expressed in the form of quantum yields . The fluorescence quantum yield is lowered with the increase of solvent polarity, favoring the participation of internal conversion as a deactivation path of the S1 state .Physical And Chemical Properties Analysis

The compound has a melting point of 249-250 °C . It exhibits strong fluorescent properties . The fluorescence quantum yield is lowered with the increase of solvent polarity . The Stokes shift shows that the excited state is stabilized with increasing solvent polarity .Applications De Recherche Scientifique

Anti-Adipogenic Activity

Background: The elucidation of molecular pathways associated with adipogenesis has highlighted the relevance of estrogen and estrogen receptor beta (ERβ). ERβ ligands have positive effects on adipogenesis, energy expenditure, lipolysis, food intake, and weight loss, making ERβ an attractive target for obesity control.

Research Findings:- mRNA expression of adipogenic markers PPARγ and C/EBPα decreased significantly in response to C1 and C2 treatment .

Fluorescent Brighteners

Background: Coumarin derivatives are versatile compounds with applications in various fields, including laser dyes, fluorescent whiteners, probes, and nonlinear optical chromophores.

Research Insights:- Their unique physical and chemical properties make them promising candidates for applications in polymer science, optical recording, and solar energy collection .

Photo- and Electro-Luminescence

Background: Coumarins are well-studied due to their practical applications as biological and chemical sensors, fluorescent probes, and laser dyes.

Research Highlights:Other Potential Applications

While the above applications are well-documented, benzoxazolone chromenone’s properties suggest additional potential uses:

Orientations Futures

Mécanisme D'action

Target of Action

Benzoxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of pharmacological activities .

Mode of Action

It’s known that benzoxazole derivatives can interact with various biological targets due to their planar bicyclic structure, which allows them to fit into many enzyme and receptor active sites .

Biochemical Pathways

Benzoxazole derivatives have been known to affect a variety of biochemical pathways due to their broad substrate scope and potential for functionalization .

Result of Action

Benzoxazole derivatives have been known to exhibit various biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

The development of environmentally benign organic reactions has become mandatory with increasing environmental concerns and regulatory constraints .

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-yl)benzo[f]chromen-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO3/c22-20-15(19-21-16-7-3-4-8-18(16)23-19)11-14-13-6-2-1-5-12(13)9-10-17(14)24-20/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQLBIZUYPZOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzoxazol-2-yl)-3h-benzo[f]chromen-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

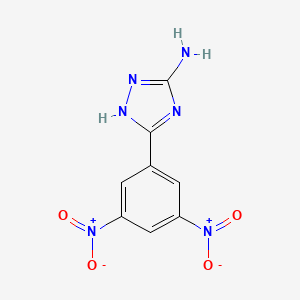

![6-methoxy-2-naphthaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3839500.png)

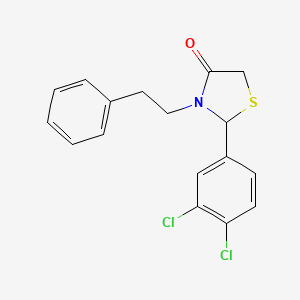

![3-(3-chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839522.png)

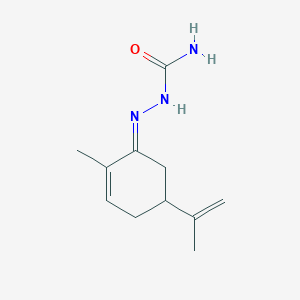

![5-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-pentanone semicarbazone](/img/structure/B3839559.png)

![4-methoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B3839566.png)

methanone](/img/structure/B3839568.png)

![5-cyclopentyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839578.png)